5-(4-bromophenyl)-4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Description
4-(4-BROMOBENZOYL)-5-(4-BROMOPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound featuring multiple functional groups, including bromobenzoyl, bromophenyl, hydroxy, and imidazole moieties
Properties
Molecular Formula |
C23H19Br2N3O3 |
|---|---|
Molecular Weight |
545.2 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H19Br2N3O3/c24-17-6-2-15(3-7-17)20-19(21(29)16-4-8-18(25)9-5-16)22(30)23(31)28(20)12-1-11-27-13-10-26-14-27/h2-10,13-14,20,29H,1,11-12H2/b21-19+ |
InChI Key |
NXGTVHZXJPOYNG-XUTLUUPISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN4C=CN=C4)Br |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN4C=CN=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZOYL)-5-(4-BROMOPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the bromobenzoyl and bromophenyl groups through electrophilic aromatic substitution reactions. The hydroxy group is introduced via a hydroxylation reaction, and the imidazole moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOBENZOYL)-5-(4-BROMOPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromobenzoyl and bromophenyl groups can be reduced to their corresponding phenyl groups.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the bromobenzoyl group results in a phenyl group.
Scientific Research Applications
4-(4-BROMOBENZOYL)-5-(4-BROMOPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZOYL)-5-(4-BROMOPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, influencing enzymatic activity. The bromobenzoyl and bromophenyl groups may interact with biological membranes, affecting cell permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-DIBROMOBENZIL: A compound with similar bromobenzoyl groups but lacking the imidazole and hydroxy functionalities.
ETHYL 3-(4-BROMOBENZOYL)-4-(4-BROMOPHENYL)-1-CYANO-2,6-BIS(2,4-DICHLOROPHENYL)-4-HYDROXYCYCLOHEXANECARBOXYLATE: Shares the bromobenzoyl and bromophenyl groups but has additional cyano and dichlorophenyl groups.
Uniqueness
4-(4-BROMOBENZOYL)-5-(4-BROMOPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the imidazole moiety sets it apart from other similar compounds, providing additional sites for interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
